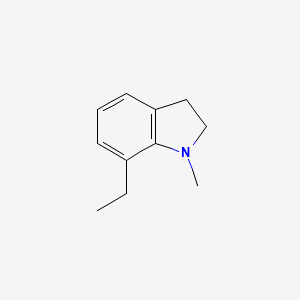
7-Ethyl-1-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-1-methylindoline is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-methylindoline can be achieved through various methodologies. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . This method provides a good yield of the desired indole derivative.
Industrial Production Methods: Industrial production of indole derivatives often involves the use of environmentally benign solvents such as water. Various elements, including transition metals, peptides, surfactants, ionic liquids, and nanoparticles, have been employed to synthesize indole derivatives in water or a mixture of water and organic solvents .
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-1-methylindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while substitution reactions can produce various substituted indole derivatives .
Aplicaciones Científicas De Investigación
7-Ethyl-1-methylindoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-1-methylindoline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Indole: The parent compound of 7-Ethyl-1-methylindoline, known for its wide range of biological activities.
1-Methylindole: A similar compound with a methyl group at the nitrogen atom.
7-Ethylindole: Another derivative with an ethyl group at the 7th position.
Uniqueness: this compound is unique due to the presence of both an ethyl group at the 7th position and a methyl group at the nitrogen atom. This specific substitution pattern can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
7-ethyl-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h4-6H,3,7-8H2,1-2H3 |
Clave InChI |
LRVNRYNOWLJYQM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1N(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
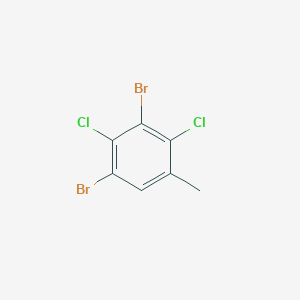
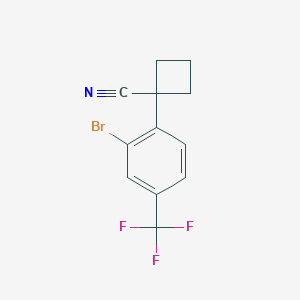
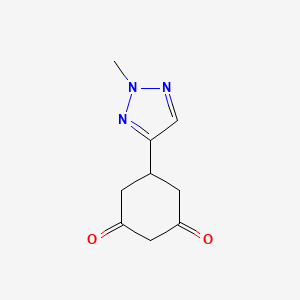
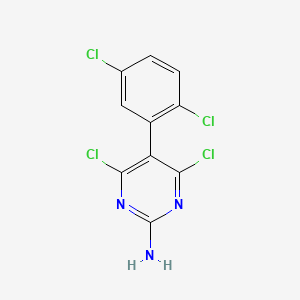
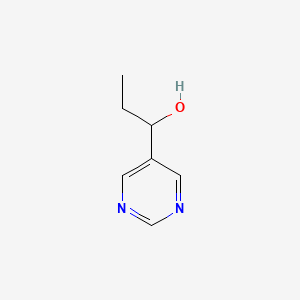
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
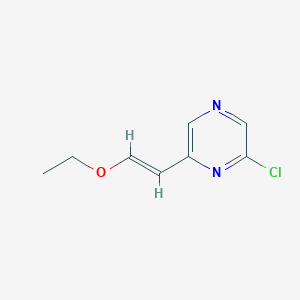
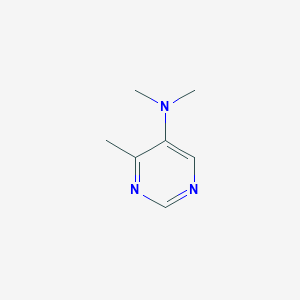
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
